克林霉素 B 2-磷酸铵盐

描述

Clindamycin B 2-Phosphate Ammonium Salt is the principal degradation product of Clindamycin 2-phosphate in bulk drug and formulations.

科学研究应用

抗菌药理

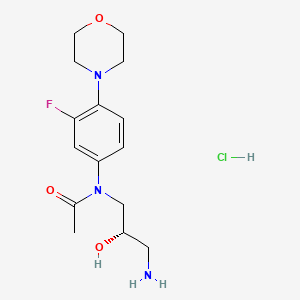

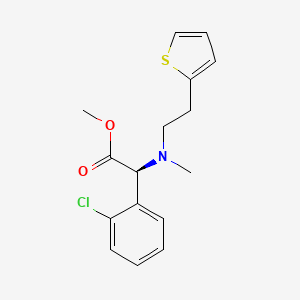

克林霉素 B 2-磷酸铵盐: 是一种林可霉素类抗生素,具有高生物利用度,使其成为治疗金黄色葡萄球菌、链球菌和革兰氏阳性厌氧菌感染的首选药物 {svg_1}。其药理特征使其可以作为口服多模式治疗方案的一部分,替代长期静脉注射抗生素方案,特别是在治疗骨骼和关节或假体相关感染方面。

外科预防

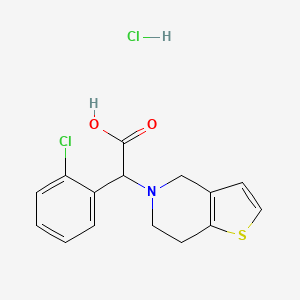

由于其有效性,克林霉素 B 2-磷酸铵盐常用于外科预防,尤其是在β-内酰胺类药物过敏的情况下 {svg_2}。这种应用突出了其在预防术后感染方面的重要性,从而改善患者预后。

药物递送系统

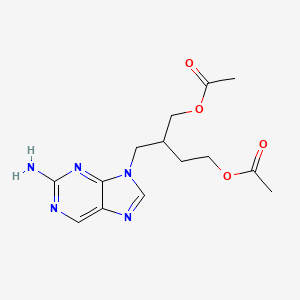

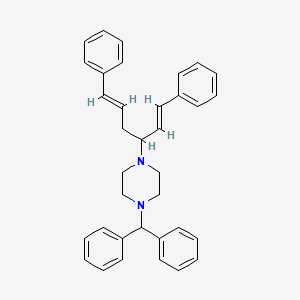

研究表明,克林霉素磷酸盐与注射用富含血小板的纤维蛋白 (PRF) 作为药物载体一起使用时,可以提高抗生素的抗菌敏感性 {svg_3}。这种创新应用可以实现更有效的细菌感染治疗,同时降低剂量和副作用。

局部和阴道内给药

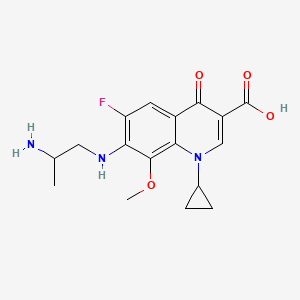

克林霉素磷酸盐在局部和阴道内给药后,已知会被缓慢水解为克林霉素。 该过程由皮肤表面磷酸酶促成,有助于减少抗生素引起的胃肠道副作用 {svg_4}。

抗菌研究

克林霉素 B 2-磷酸铵盐的独特化学性质为抗菌研究提供了令人兴奋的机会。 其在该领域的潜在应用广泛,从开发新型抗菌剂到研究耐药机制 {svg_5}。

精准医疗

了解克林霉素的代谢,包括细胞色素 P450 (CYP)3A4/5 酶,对于精准医疗至关重要。 特殊人群,如儿童和孕妇,CYP3A4 活性发生改变,影响药物的疗效和安全性 {svg_6}。

药物-药物和药物-疾病相互作用

该化合物与其他药物的相互作用及其在各种疾病状态下的行为是当前研究的重点领域。 这包括研究 CYP3A4 诱导剂和抑制剂对克林霉素代谢及其生物活性代谢物的影响 {svg_7}。

抗生素耐药性

鉴于细菌耐药性的增加,合理使用克林霉素 B 2-磷酸铵盐比以往任何时候都更加重要。 对其药代动力学和药效学的研究可以为对抗抗生素耐药性提供见解 {svg_8}。

作用机制

Target of Action

Clindamycin B 2-Phosphate Ammonium Salt, also known as DTXSID80747365, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .

Mode of Action

Clindamycin interacts with its target by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process, thereby inhibiting bacterial protein synthesis . The interaction results in the cessation of bacterial growth, leading to the death of susceptible bacteria .

Biochemical Pathways

The primary biochemical pathway affected by Clindamycin is the protein synthesis pathway in bacteria . By inhibiting this pathway, Clindamycin prevents the bacteria from producing essential proteins, leading to their death .

Pharmacokinetics

The pharmacokinetics of Clindamycin involves its absorption, distribution, metabolism, and excretion (ADME) . Clindamycin phosphate is a prodrug that is rapidly converted in vivo to the active drug, Clindamycin, by phosphatase ester hydrolysis . This conversion allows for high bioavailability

Result of Action

The result of Clindamycin’s action is the inhibition of bacterial growth . By preventing protein synthesis, Clindamycin causes the death of susceptible bacteria, effectively treating the infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Clindamycin. For instance, the stability of different solid-state forms of Clindamycin can be affected by factors such as temperature and humidity . Moreover, the transformation between different solid-state forms can be induced by environmental factors

生化分析

Biochemical Properties

Clindamycin B 2-Phosphate Ammonium Salt is known to interact with a variety of enzymes and proteins. It inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This interaction impedes both the assembly of the ribosome and the translation process .

Cellular Effects

Clindamycin B 2-Phosphate Ammonium Salt has a variety of effects on cells. It is used to treat serious infections caused by susceptible anaerobic bacteria, as well as susceptible staphylococci, streptococci, and pneumococci . It also appears to carry some activity against protozoans, and has been used off-label in the treatment of toxoplasmosis, malaria, and babesiosis .

Molecular Mechanism

The molecular mechanism of Clindamycin B 2-Phosphate Ammonium Salt involves its binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding inhibits the assembly of the ribosome and the translation process, thereby inhibiting bacterial protein synthesis .

Temporal Effects in Laboratory Settings

The electrochemical behavior of Clindamycin B 2-Phosphate Ammonium Salt has been thoroughly investigated . The chemical and electrical parameters affecting the adsorption stripping voltammetry measurements have been optimized . The responses are linear over a concentration range, indicating the stability of the compound .

Dosage Effects in Animal Models

Clindamycin B 2-Phosphate Ammonium Salt is used to treat a range of bacterial infections in dogs and cats . It is often used to treat wounds, pyoderma, abscesses, bone and dental infections, and toxoplasmosis . The effects of the product vary with different dosages in animal models .

Metabolic Pathways

Clindamycin B 2-Phosphate Ammonium Salt is metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4 to form clindamycin sulfoxide and a minor metabolite, N-desmethyl clindamycin . Along with CYP3A4 as a major enzyme, CYP3A5 is also involved in the metabolism of clindamycin .

Transport and Distribution

Clindamycin B 2-Phosphate Ammonium Salt is widely distributed in the body, including into bone, but does not distribute into cerebrospinal fluid . The volume of distribution has been variably estimated between 43-74 L .

Subcellular Localization

The subcellular localization of Clindamycin B 2-Phosphate Ammonium Salt is primarily in the cytoplasm . One of the identified protein targets, cell division protein FtsZ, was found to be primarily located in the cyto and cyto_nucl compartments .

属性

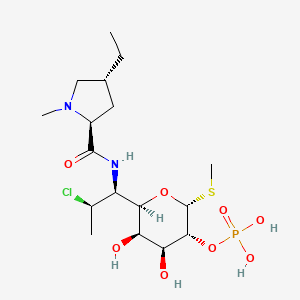

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26)/t8-,9-,10+,11-,12-,13+,14-,15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTDPKVMVWZIIW-UOEFBAOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32ClN2O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747365 | |

| Record name | [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54887-31-9 | |

| Record name | [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

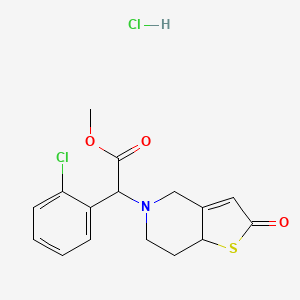

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)

![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)